4-(Cyclopentyloxy)-1H-pyrazole: Technical Profile and Synthetic Utility
4-(Cyclopentyloxy)-1H-pyrazole: Technical Profile and Synthetic Utility
The following in-depth technical guide details the chemical structure, synthesis, and properties of 4-(cyclopentyloxy)-1H-pyrazole .
Executive Summary
4-(Cyclopentyloxy)-1H-pyrazole is a specialized heterocyclic building block utilized in modern drug discovery, particularly in the development of kinase inhibitors (e.g., JAK, p38 MAPK) and GPCR ligands.[1] Structurally, it consists of a pyrazole core substituted at the 4-position with a cyclopentyloxy group.
This molecule serves as a critical bioisostere for 4-cyclopentylpyrazole and 4-phenylpyrazole moieties. The ether linkage (-O-) introduces specific electronic modifications—increasing electron density in the pyrazole ring via resonance (+M effect)—while the cyclopentyl group provides a lipophilic, metabolically stable motif capable of filling hydrophobic pockets (e.g., the ATP-binding site of kinases) without the planarity or metabolic liability of a phenyl ring.
Chemical Structure & Physicochemical Properties[2]
Structural Analysis
The molecule features a 1H-pyrazole ring, which is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The 4-position is occupied by a cyclopentyloxy group. Due to the symmetry of the 4-substituted pyrazole core, the 1H- and 2H-tautomers are degenerate (identical) in the unsubstituted state, but this equilibrium is critical for binding interactions (H-bond donor/acceptor duality).
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IUPAC Name: 4-(Cyclopentyloxy)-1H-pyrazole[1]
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SMILES: C1CCC(C1)Oc2c[nH]nc2
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Molecular Formula: C₈H₁₂N₂O[1]
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Molecular Weight: 152.19 g/mol
Physicochemical Profile (Calculated)
The following parameters are essential for evaluating "drug-likeness" and predicting ADME behavior.
| Property | Value | Description |
| cLogP | ~1.85 | Moderately lipophilic; good membrane permeability.[1] |
| TPSA | 37.8 Ų | Polar surface area dominated by the pyrazole nitrogens and ether oxygen. |
| H-Bond Donors | 1 | The pyrazole NH (unless N-alkylated).[1] |
| H-Bond Acceptors | 2 | The pyrazole N2 and the ether oxygen. |
| pKa (Acid) | ~14.5 | The NH proton is weakly acidic (less acidic than unsubstituted pyrazole due to +M effect of alkoxy). |
| pKa (Base) | ~3.0 | The pyridine-like nitrogen is weakly basic (more basic than unsubstituted pyrazole). |
Electronic Effects
The cyclopentyloxy group exerts a dual electronic influence:
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Inductive Withdrawal (-I): The oxygen atom is electronegative, pulling density through the sigma bond.
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Resonance Donation (+M): The lone pairs on oxygen donate into the
-system of the pyrazole ring. Net Effect: The +M effect dominates in the aromatic system, making the pyrazole ring electron-rich . This increases the nucleophilicity of the nitrogen atoms and makes the C3/C5 carbons more susceptible to electrophilic attack compared to 4-alkylpyrazoles.
Synthetic Routes & Process Chemistry
Synthesis of 4-alkoxypyrazoles is less trivial than 3- or 5-alkoxypyrazoles due to the lack of direct cyclization precursors like
Method A: Direct O-Alkylation of 4-Hydroxypyrazole (Recommended)
This route is preferred for small-scale synthesis and SAR exploration due to the commercial availability of 4-hydroxypyrazole (or its N-Boc precursor).[1]
Reaction Logic: Direct alkylation of 4-hydroxypyrazole can lead to mixtures of O-alkylation and N-alkylation.[1] To ensure regioselectivity for the oxygen, the nitrogen must be protected (e.g., N-Boc, N-Benzyl) or specific conditions (Mitsunobu) must be used.
Protocol (Mitsunobu Conditions):
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Substrates: N-Boc-4-hydroxypyrazole, Cyclopentanol.[1]
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Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD).[1] -
Solvent: Anhydrous THF.
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Mechanism: The Mitsunobu reaction activates the alcohol (cyclopentanol) and inverts the configuration (irrelevant for cyclopentyl unless chiral), facilitating nucleophilic attack by the weakly acidic phenol-like oxygen of the pyrazole.
Method B: De Novo Cyclization
This route is scalable for industrial production as it avoids expensive palladium or Mitsunobu reagents.
Reaction Logic: Construct the pyrazole ring after establishing the ether linkage.
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Precursor Synthesis: Etherification of 2-hydroxy-1,3-propanedial (or nitromalonaldehyde) with cyclopentyl bromide.[1]
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Cyclization: Condensation of the 2-(cyclopentyloxy)-1,3-dicarbonyl equivalent with hydrazine hydrate.[1]
Visualizing the Synthetic Workflow
The following Graphviz diagram illustrates the decision matrix for synthesizing 4-(cyclopentyloxy)-1H-pyrazole, highlighting the critical control points for regioselectivity.
Figure 1: Strategic synthetic pathways for 4-(cyclopentyloxy)-1H-pyrazole, contrasting linear functionalization (Route A) with convergent cyclization (Route B).
Detailed Experimental Protocol (Method A)
Objective: Synthesis of 4-(cyclopentyloxy)-1H-pyrazole via Mitsunobu coupling.
Reagents:
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tert-Butyl 4-hydroxypyrazole-1-carboxylate (1.0 eq)[1]
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Cyclopentanol (1.2 eq)[1]
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Triphenylphosphine (
, 1.5 eq) -
DIAD (1.5 eq)
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THF (Anhydrous, 10 vol)
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TFA (Trifluoroacetic acid)
Procedure:
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Coupling: To a solution of tert-butyl 4-hydroxypyrazole-1-carboxylate (1.84 g, 10 mmol), cyclopentanol (1.03 g, 12 mmol), and
(3.93 g, 15 mmol) in anhydrous THF (20 mL) at 0°C, add DIAD (3.03 g, 15 mmol) dropwise over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
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Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (
). Filter and concentrate the filtrate.[2] -
Purification: Purify the intermediate (tert-butyl 4-(cyclopentyloxy)-1H-pyrazole-1-carboxylate) via silica gel flash chromatography (0-20% EtOAc in Hexanes).
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Deprotection: Dissolve the purified intermediate in DCM (10 mL) and add TFA (2 mL). Stir at room temperature for 2 hours.
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Isolation: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
(to remove excess acid), dry over , and concentrate to yield the title compound as an off-white solid.
Validation Criteria:
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1H NMR (400 MHz, DMSO-d6):
12.5 (br s, 1H, NH), 7.25 (s, 2H, Pyrazole-H), 4.65 (m, 1H, OCH), 1.5-1.9 (m, 8H, Cyclopentyl). -
MS (ESI): m/z 153.1
.
Applications in Drug Discovery
Bioisosterism & Scaffold Hopping
The 4-cyclopentyloxy moiety is frequently used to replace:
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4-Cyclopentyl group: The oxygen atom acts as a hydrogen bond acceptor, potentially engaging water networks in the binding pocket that an alkyl group cannot.
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4-Phenyl group: The cyclopentyl ring breaks planarity (puckered conformation), which can improve solubility and reduce
-stacking induced aggregation compared to biaryl systems.[1]
Kinase Inhibition
In kinase inhibitors (e.g., JAK, Src), the pyrazole NH often binds to the hinge region (Glu/Leu backbone).[1] The 4-substituent projects into the "gatekeeper" region or the hydrophobic back-pocket. The cyclopentyloxy group provides an optimal volume filling for these pockets while maintaining metabolic stability against cytochrome P450 oxidation (ether linkage is generally more stable than benzylic carbons).
Metabolic Stability
Unlike linear alkoxy chains (e.g., n-butyloxy), the cyclic cyclopentyl group prevents rapid
References
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Synthesis of 4-Hydroxypyrazoles
- Source: Chen, X., et al. "Efficient synthesis of 4-hydroxypyrazoles via oxidation of pyrazole-4-boronic esters." Tetrahedron Letters, 2012.
- Context: Describes the precursor prepar
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Mitsunobu Chemistry on Heterocycles
- Source: Swamy, K. C. K., et al.
- Context: Validates the protocol for O-alkyl
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Pyrazole Properties in Medicinal Chemistry
- Source: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
- Context: Comprehensive review of pyrazole reactivity and tautomerism.
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Metabolic Stability of Ethers
- Source: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
- Context: Discusses the utility of cyclic ethers in improving metabolic stability.
